Ácido 3-(3-piridil)acrílico

Descripción general

Descripción

3-(3-Pyridyl)acrylic acid, also known as 3-(3-Pyridyl)acrylic acid, is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(3-Pyridyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Pyridyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Pyridyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección electroquímica

El ácido 3-(3-piridil)acrílico se ha utilizado en la fabricación de una membrana polimérica conductora con un rendimiento excelente . Esta membrana, hecha mediante la integración de nanotubos de carbono multiparedes carboxilados (MWCNT) y una película de poli (trans-3- (3-piridil) ácido acrílico) (PPAA), se ha utilizado para la detección electroquímica simultánea de catecol (CC) e hidroquinona (HQ) . La membrana exhibió un obvio efecto electrocatalítico sobre CC y HQ, debido al efecto sinérgico de PPAA y MWCNT .

Síntesis de compuestos orgánicos

El ácido 3-(3-piridil)acrílico se utiliza en la síntesis de varios compuestos, como fármacos basados en piridina y otros compuestos orgánicos. Sus propiedades únicas lo convierten en un recurso valioso en la investigación científica.

Catálisis

El ácido 3-(3-piridil)acrílico también se utiliza en catálisis. Su estructura y propiedades únicas pueden mejorar la actividad catalítica de ciertas reacciones.

Diseño de fármacos

El ácido 3-(3-piridil)acrílico se utiliza en el diseño de fármacos. Su anillo de piridina puede interactuar con objetivos biológicos, lo que lo convierte en un componente útil en el diseño de nuevos fármacos.

Materiales luminiscentes

El ácido 3-(3-piridil)acrílico se ha utilizado como un enlace orgánico para conectar metales de bloque d y f para formar un polímero de coordinación heterometálico 3D con propiedad de luminiscencia . Esto lo convierte en un candidato potencial para el desarrollo de nuevos materiales luminiscentes

Mecanismo De Acción

Target of Action

The primary target of 3-(3-Pyridyl)acrylic acid is d and f block metals . It acts as a bifunctional ligand with both hard and soft coordination sites, which makes it suitable for constructing heterometallic complexes .

Mode of Action

3-(3-Pyridyl)acrylic acid interacts with its targets (d and f block metals) to form a 3D heterometallic coordination polymer . This interaction results in changes at the molecular level, leading to the creation of a luminescent property .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis ofethyl trans-3-(3-pyridyl)acrylate via esterification .

Result of Action

The molecular and cellular effects of 3-(3-Pyridyl)acrylic acid’s action include the formation of a 3D heterometallic coordination polymer with luminescence property . It’s also used in the synthesis of ethyl trans-3-(3-pyridyl)acrylate via esterification .

Action Environment

The action, efficacy, and stability of 3-(3-Pyridyl)acrylic acid can be influenced by various environmental factors. For instance, it’s recommended to use the compound in a well-ventilated area to prevent concentration in hollows and sumps .

Análisis Bioquímico

Biochemical Properties

3-(3-Pyridyl)acrylic acid interacts with various enzymes and proteins. It has been used to prepare aminomethyl benzimidazoles, which act as an inhibitor of gelatinase B . Furthermore, it is used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .

Cellular Effects

It has been reported that trans-3-aryl acrylic acids and their analogs exhibit antiviral activity against tobacco mosaic virus (TMV) .

Molecular Mechanism

It has been used as an organic linker to connect d and f block metals to form a 3D heterometallic coordination polymer . This suggests that it may interact with biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

It has been used in the synthesis of ethyl trans-3-(3-pyridyl)acrylate via esterification .

Actividad Biológica

3-(3-Pyridyl)acrylic acid, also known as trans-3-(3-pyridyl)acrylic acid, is an organic compound with significant biological activity. This compound is characterized by its unique structural features, which include a pyridine ring and an acrylic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 149.15 g/mol. The compound appears as a white to off-white solid with a melting point between 232 to 235 °C.

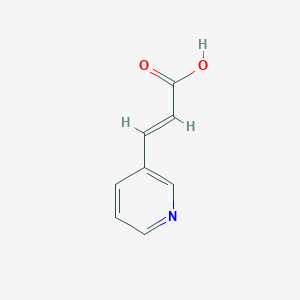

Chemical Structure and Properties

The chemical structure of 3-(3-Pyridyl)acrylic acid can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H7NO2 |

| Molecular Weight | 149.149 g/mol |

| Melting Point | 232-235 °C |

| CAS Number | 19337-97-4 |

Biological Activities

Research indicates that 3-(3-Pyridyl)acrylic acid exhibits various biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

1. Antibacterial Properties

Studies have shown that 3-(3-Pyridyl)acrylic acid possesses notable antibacterial activity. It acts as an inhibitor of enoyl-acyl carrier protein reductase, an enzyme crucial for bacterial fatty acid biosynthesis. This mechanism suggests its potential application in developing new antibacterial agents targeting resistant bacterial strains .

2. Inhibition of Gelatinase B

The compound has been identified as a precursor for aminomethyl benzimidazoles, which serve as inhibitors of gelatinase B, an enzyme associated with various pathological conditions including cancer metastasis and tissue remodeling .

3. Potential in Drug Design

Due to its structural features, 3-(3-Pyridyl)acrylic acid is being explored for its potential to act as a scaffold in drug design. Its ability to interact with biological targets may lead to the development of new therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the biological implications of 3-(3-Pyridyl)acrylic acid:

- Study on Antimicrobial Activity : A study conducted by researchers demonstrated the efficacy of 3-(3-Pyridyl)acrylic acid against Gram-positive and Gram-negative bacteria, showing a significant reduction in bacterial viability at specific concentrations.

- Synthesis and Characterization : Research involving the synthesis of derivatives from 3-(3-Pyridyl)acrylic acid has shown that modifications can enhance its biological activity. For instance, derivatives with additional functional groups exhibited improved inhibitory effects on bacterial growth .

Applications in Research

The versatility of 3-(3-Pyridyl)acrylic acid extends beyond its antibacterial properties:

- Synthetic Intermediate : It is widely used as a synthetic intermediate in organic chemistry, facilitating the preparation of various biologically active compounds.

- Electrochemical Applications : Recent studies have explored the use of poly(3-(3-pyridyl)acrylic acid) in electrochemical sensors, demonstrating its effectiveness in detecting catechol and hydroquinone through modified electrode surfaces .

Propiedades

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVORVXMOLQFMO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305000 | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Pyridylacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19337-97-4, 1126-74-5 | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Pyridineacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.